molecular formula C15H23FN2O2S B4510950 4-fluoro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide

4-fluoro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B4510950
M. Wt: 314.4 g/mol
InChI Key: KZNREOQBXWCTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide consists of a benzene ring with a sulfonamide group attached. The fluorine atom is positioned at the para position on the benzene ring. The piperidine moiety contributes to its pharmacological properties .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 110°C (decomposition)

Scientific Research Applications

Electrophilic Fluorination in Organic Synthesis

NFSi is commonly used as an electrophilic fluorinating agent. It facilitates the introduction of fluorine atoms into neutral organic molecules. Researchers employ NFSi to selectively fluorinate nucleophilic substrates, including reactive organometallic species and malonate anions .

Enantioselective Fluorination of Lactones and Lactams

In palladium-catalyzed reactions, NFSi plays a crucial role in the enantioselective fluorination of t-butoxycarbonyl lactones and lactams. This application allows for the synthesis of chiral fluorinated compounds with high selectivity .

Difluorination of Heterocycles

NFSi can be used to difluorinate dihalopyridines in the presence of butyl lithium. This method provides access to valuable heterocyclic compounds containing fluorine atoms .

Conversion of Alcohols to Dibenzenesulfonamides

Researchers have demonstrated that NFSi, in combination with triphenylphosphine, can directly convert alcohols into dibenzenesulfonamides. This transformation is useful for modifying functional groups in organic synthesis .

Fluorination of Enolates and Carbanions

Due to its stability and ease of handling, NFSi readily transfers F+ to enolates and carbanions. This property makes it a valuable reagent for introducing fluorine atoms into specific positions within organic molecules .

Other Applications

Beyond the mentioned areas, NFSi may find applications in other fields, such as medicinal chemistry, where fluorinated compounds play a crucial role in drug design and development.

Sigma-Aldrich: N-Fluorobenzenesulfonimide (NFSi)

Safety and Hazards

  • Warning : This product is intended for research and forensic applications only and is not for human or veterinary use .

properties

IUPAC Name

4-fluoro-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S/c1-13-4-2-10-18(12-13)11-3-9-17-21(19,20)15-7-5-14(16)6-8-15/h5-8,13,17H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNREOQBXWCTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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